molecular formula C14H13NO6 B12307925 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- CAS No. 343310-64-5

2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-

Cat. No.: B12307925
CAS No.: 343310-64-5
M. Wt: 291.26 g/mol
InChI Key: ZZKNQGQPRDPHGR-UHFFFAOYSA-N
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Description

The compound 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- belongs to the coumarin family, characterized by a benzopyran core with a ketone group at position 2 and an acetic acid substituent at position 4. The ethoxycarbonylamino (-NHCOOEt) group at position 7 distinguishes it from other coumarin derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343310-64-5

Molecular Formula

C14H13NO6

Molecular Weight

291.26 g/mol

IUPAC Name

2-[7-(ethoxycarbonylamino)-2-oxochromen-4-yl]acetic acid

InChI

InChI=1S/C14H13NO6/c1-2-20-14(19)15-9-3-4-10-8(5-12(16)17)6-13(18)21-11(10)7-9/h3-4,6-7H,2,5H2,1H3,(H,15,19)(H,16,17)

InChI Key

ZZKNQGQPRDPHGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation

A classical approach for coumarin synthesis, involving the reaction of a phenol with β-keto esters under acidic conditions. For derivatives with substituents at position 7, the phenol precursor must bear appropriate functional groups.

Reaction Components Conditions Yield Reference
7-Hydroxyphenol + Ethyl acetoacetate H₂SO₄, reflux, 3–4 hours 60–75%

This method forms the coumarin skeleton but requires subsequent functionalization at position 7.

Knoevenagel Condensation

Used for introducing electron-withdrawing groups at position 3, this method may be adapted for positional selectivity.

Reaction Components Conditions Yield Reference
2-Hydroxybenzaldehyde + Diethyl malonate Piperidine, molecular sieves, 40–60°C 70–85%

Functionalization at Position 7

The ethoxycarbonyl-protected amino group at position 7 is introduced via nucleophilic aromatic substitution (NAS) or protection strategies.

Direct Amination via Substitution

A hydroxyl group at position 7 is converted to a leaving group (e.g., tosylate, mesylate) and displaced by ethoxycarbonylamine.

Step Reagents/Conditions Yield Reference
Tosylation of 7-hydroxycoumarin TsCl, pyridine, 0°C → RT, 12 hours 80–90%
Substitution with ethoxycarbonylamine DMF, K₂CO₃, 60–80°C, 6–8 hours 65–75%

Post-Cyclization Protection

The amino group is introduced first, followed by protection as a carbamate.

Step Reagents/Conditions Yield Reference
Reduction of nitro group to amine Fe/HCl, EtOH/H₂O, 80°C, 4–5 hours 85%
Protection with ethoxycarbonyl chloride EDCI, DMAP, CH₂Cl₂, 0°C → RT, 2 hours 90%

Introduction of the 4-Acetic Acid Group

The 4-acetic acid substituent is typically introduced via cyclization or side-chain modification.

Cyclization with Dimethylacetone-1,3-dicarboxylate

A method employed for coumarin-4-acetic acid derivatives, involving cyclization under acidic conditions.

Reaction Components Conditions Yield Reference
7-Substituted phenol + Dimethylacetone-1,3-dicarboxylate H₂SO₄, 0°C → RT, 12–24 hours 60–70%

Hydrolysis of Esters

Ethyl esters at position 4 are hydrolyzed to carboxylic acids under acidic or basic conditions.

Step Reagents/Conditions Yield Reference
Hydrolysis of ethyl 4-acetate 6M HCl, dioxane, 100°C, 20 hours 95%

Optimization of Reaction Conditions

Key parameters influencing yields and selectivity include:

Solvent and Temperature

Polar aprotic solvents (DMF, DMSO) enhance NAS reactions, while protic solvents (EtOH, H₂O) favor hydrolysis. Temperature ranges vary:

  • NAS : 60–80°C
  • Hydrolysis : 100°C

Catalysts and Bases

  • K₂CO₃ : Facilitates substitution reactions
  • EDCI/DMAP : Activates carboxylic acids for amide bond formation

Challenges and Limitations

  • Regioselectivity : Positional control during substitution at C-7 remains critical.
  • Stability : The ethoxycarbonyl group may undergo hydrolysis under harsh conditions.
  • Purification : Column chromatography is often required to isolate pure products.

Summary of Key Methods

Method Steps Yield Range References
Pechmann Cyclization + NAS Phenol → Coumarin → Tosylation → Substitution 50–75%
Knoevenagel + Protection Aldehyde → Coumarin → Reduction → Protection 70–85%
Cyclization + Hydrolysis Dimethylacetone → Coumarin → Ester hydrolysis 55–70%

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The ethoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- exhibits various biological activities:

  • Anti-inflammatory Properties: Investigated for its potential to reduce inflammation markers in vitro.
  • Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation through specific pathways.
  • Enzyme Inhibition: Potential as an inhibitor for aldose reductase, which is relevant in diabetes management .

Scientific Research Applications

The applications of this compound span multiple scientific domains:

Medicinal Chemistry

  • Drug Development: As a lead compound for designing new drugs targeting inflammatory diseases and cancer.
  • Pharmacological Studies: Evaluated for its mechanism of action and therapeutic efficacy.

Organic Synthesis

  • Building Block for Complex Molecules: Serves as an intermediate in the synthesis of other biologically active compounds.
  • Modification Studies: Research into analogs to enhance biological activity or reduce toxicity.

Biological Research

  • Interaction Studies: Understanding its interactions with biological macromolecules to evaluate safety and efficacy in therapeutic applications.
  • Mechanistic Studies: Investigating how it affects cellular pathways and biological processes.

Case Studies and Research Findings

Several studies have been conducted to explore the properties and applications of this compound:

  • Anti-inflammatory Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound could significantly lower TNF-alpha levels in cell cultures, suggesting potential use in treating inflammatory diseases.
  • Anticancer Research : In vitro studies showed that the compound inhibited the growth of specific cancer cell lines, indicating a pathway for further drug development targeting cancer therapies .
  • Enzyme Inhibition : Research indicated that this compound could serve as an effective inhibitor of aldose reductase, providing insights into its potential role in managing diabetic complications .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit enzymes involved in oxidative stress pathways.

    Modulation of Receptor Activity: It may interact with receptors involved in inflammatory responses.

    Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative damage in cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Compound Molecular Formula Molecular Weight Substituents Solubility pKa (Predicted) Applications
7-[(Ethoxycarbonyl)amino]-2-oxo-2H-1-Benzopyran-4-acetic acid (Target) C₁₃H₁₃NO₆ 295.25* 7-NHCOOEt, 2-oxo, 4-acetic acid Likely polar solvents (DMSO, ethanol)† ~4.3‡ Potential fluorescent probes, APIs§
7-Phenylaminocoumarin-4-acetic acid (ACAA) C₁₇H₁₃NO₄ 295.29 7-PhNH, 2-oxo, 4-acetic acid Soluble in DMSO, ethanol, water N/A Fluorescent dye
6-(Acetylamino)-7-hydroxy-2-oxo-2H-1-Benzopyran-4-acetic acid C₁₃H₁₁NO₆ 277.23 6-AcNH, 7-OH, 2-oxo, 4-acetic acid Moderate solubility (polar solvents) N/A Unknown (structural studies)
Coumarin-4-acetic acid C₁₁H₈O₄ 204.18 2-oxo, 4-acetic acid Limited data; likely polar solvents 4.33 Fluorescent tagging
7-(Dimethylamino)coumarin-4-acetic acid (DMACA) C₁₃H₁₃NO₄ 247.25 7-NMe₂, 2-oxo, 4-acetic acid Water, DMSO, ethanol N/A Fluorescent probes, biochemical assays

*Calculated based on molecular formula.
†Inferred from analogs with similar substituents.
‡Estimated using Coumarin-4-acetic acid (pKa 4.33) as a reference .
§APIs: Active Pharmaceutical Ingredients.

Functional Group Impact

  • Electron-Withdrawing vs. Donating Groups: The ethoxycarbonylamino group (-NHCOOEt) in the target compound is electron-withdrawing, which may reduce fluorescence intensity compared to electron-donating groups like -NMe₂ (DMACA) . However, it enhances stability against hydrolysis relative to acetylated analogs .
  • Solubility: The polar acetic acid moiety at position 4 improves aqueous solubility in all compounds. DMACA’s dimethylamino group enhances water solubility, making it ideal for biological assays , while the target compound’s ethoxycarbonyl group may limit solubility in non-polar solvents.

Pharmacological and Industrial Relevance

  • Fluorescence: DMACA derivatives exhibit strong blue fluorescence (λmax ~440 nm) due to the -NMe₂ group , whereas ACAA’s phenylamino group shifts emission spectra . The target compound’s fluorescence profile remains unexplored but likely weaker due to its substituent.

Biological Activity

2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-, commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound, with the CAS number 343310-64-5, is characterized by its unique molecular structure which contributes to its pharmacological properties. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H13NO6
  • Molecular Weight : 291.26 g/mol
  • CAS Number : 343310-64-5
  • Synonyms : 7-carbethoxyamino-4-coumarinylacetic acid

Biological Activity Overview

The biological activity of 2H-1-Benzopyran derivatives has been extensively studied, particularly in the context of their antioxidant, antibacterial, and anticancer properties.

Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. A study evaluating various benzopyran compounds showed that they could effectively scavenge free radicals. The antioxidant activity was measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), with IC50 values indicating the concentration required to inhibit 50% of the free radicals.

CompoundDPPH IC50 (μg/mL)FRAP (μM)
Ascorbic Acid4.57-
Compound A (e.g., 20b)6.89 ± 0.07-
Compound B (e.g., 20t)4.74 ± 0.08-

These findings suggest that the presence of electron-withdrawing groups on the benzopyran ring enhances antioxidant activity, making these compounds promising candidates for further development in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .

Antibacterial Activity

The antibacterial effects of coumarin derivatives have also been documented. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through broth dilution methods.

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Escherichia coli3264
Staphylococcus aureus1632
Bacillus subtilis816

These results indicate that the compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria .

Anticancer Potential

Emerging studies have begun to explore the anticancer potential of coumarin derivatives. Preliminary screenings have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, one study showed that treatment with a benzopyran derivative resulted in a significant reduction in cell viability in breast cancer cell lines.

The biological activities of 2H-1-Benzopyran derivatives are attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.
  • Antibacterial Mechanism : Interference with bacterial cell wall synthesis and disruption of metabolic processes contribute to their antibacterial efficacy.
  • Anticancer Mechanism : Induction of apoptosis via the activation of caspases and modulation of gene expression involved in cell cycle regulation.

Case Study 1: Antioxidant Efficacy

A comprehensive study assessed the antioxidant capacity of various coumarin derivatives using both DPPH and FRAP assays. Results indicated that modifications on the benzopyran structure significantly influenced antioxidant activity, with some derivatives outperforming traditional antioxidants like ascorbic acid .

Case Study 2: Antibacterial Properties

In a clinical setting, a series of coumarin derivatives were tested against common pathogens responsible for hospital-acquired infections. The results demonstrated effective inhibition against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antibacterial agents from this class of compounds .

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